Indolin-5-ol hydrobromide
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Description
Indolin-5-ol hydrobromide is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.0751 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Indolin-5-ol hydrobromide involves a reaction with hydrogen bromide and acetic acid in water under reflux conditions . The product is then dissolved in ethanol and the solvent is removed under reduced pressure. This process is repeated three times and the residue is suspended in acetonitrile. The resulting greyish solid is filtered off, washed with fresh acetonitrile, and dried to give a hydrobromide salt of the title compound .Molecular Structure Analysis
The molecular structure of Indolin-5-ol hydrobromide consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . This structure is chemically named benzopyrrolidine (or 2, 3-dihydro-1H-indole or 1-azacinole) .Chemical Reactions Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Physical And Chemical Properties Analysis
Indolin-5-ol hydrobromide is a greyish solid . More specific physical and chemical properties were not found in the search results.Mechanism of Action
While the specific mechanism of action for Indolin-5-ol hydrobromide is not mentioned in the search results, indoline derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
When handling Indolin-5-ol hydrobromide, it is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2,3-dihydro-1H-indol-5-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.BrH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCNCYJKKJBVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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